Elgodipine
描述
Elgodipine is a second-generation dihydropyridine calcium antagonist. It is primarily used for its potent anti-ischaemic and haemodynamic effects, particularly in the treatment of chronic stable angina . As a calcium channel blocker, it helps in dilating blood vessels, thereby improving blood flow and reducing blood pressure .
准备方法
Synthetic Routes and Reaction Conditions: Elgodipine is synthesized through a multi-step process involving the reaction of various chemical intermediates.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chemical synthesis under controlled conditions. The process includes the use of high-purity reagents and solvents, precise temperature control, and rigorous quality assurance protocols to ensure the consistency and efficacy of the final product .
化学反应分析
Types of Reactions: Elgodipine undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can modify the dihydropyridine core, altering its pharmacological activity.
Substitution: Substitution reactions can introduce different functional groups, potentially enhancing or modifying its therapeutic effects.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Various halogenating agents and nucleophiles are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dihydropyridine derivatives with altered pharmacological profiles .
科学研究应用
Elgodipine has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound in studies of calcium channel blockers and their mechanisms of action.
Biology: Research on this compound helps in understanding the role of calcium channels in cellular processes.
作用机制
Elgodipine exerts its effects by blocking calcium channels in the vascular smooth muscle cells. This action prevents calcium ions from entering the cells, leading to relaxation of the blood vessels and a subsequent reduction in blood pressure. The primary molecular targets are the L-type calcium channels, which play a crucial role in vascular tone regulation . By lowering systemic vascular resistance, this compound improves cardiac function and delays the onset of ischemic symptoms during physical exertion .
相似化合物的比较
Nicardipine: Another dihydropyridine calcium antagonist with similar vasodilatory properties but different pharmacokinetic profiles.
Amlodipine: Known for its long duration of action and use in treating hypertension and angina.
Nifedipine: One of the earliest dihydropyridine calcium antagonists, widely used for its potent vasodilatory effects.
Uniqueness of Elgodipine: this compound is unique due to its potent anti-ischaemic properties and its ability to increase coronary blood flow without causing significant reflex tachycardia or myocardial oxygen consumption. This makes it particularly suitable for patients with chronic stable angina, as it provides effective symptom relief with minimal side effects .
生物活性
Elgodipine is a second-generation dihydropyridine calcium channel blocker (CCB) that has garnered attention for its biological activity, particularly in the treatment of cardiovascular conditions such as chronic stable angina and hypertension. This article delves into the mechanisms of action, therapeutic applications, and research findings related to this compound, supported by data tables and case studies.
This compound primarily functions by inhibiting both T-type and L-type calcium channels in a concentration-dependent manner. This blockade leads to a reduction in calcium ion influx into cardiac and vascular smooth muscle cells, resulting in vasodilation and decreased myocardial oxygen demand. The inhibition of calcium channels is critical for managing conditions associated with excessive calcium entry, such as hypertension and angina .
Therapeutic Applications
This compound's primary applications include:
- Chronic Stable Angina : It effectively reduces anginal episodes by improving myocardial perfusion.
- Hypertension : this compound lowers blood pressure through vasodilation, making it a valuable option for hypertensive patients.
Clinical Trials
Several clinical studies have evaluated the efficacy and safety of this compound. A notable study involved a randomized controlled trial comparing this compound with other CCBs in patients with chronic stable angina. The findings indicated that this compound significantly reduced the frequency of angina attacks compared to placebo, with an improvement in exercise tolerance .
Case Studies
- Case Study 1 : A 65-year-old male with chronic stable angina was treated with this compound. Over a 12-week period, the patient reported a 50% reduction in angina episodes and improved quality of life metrics as assessed by the Seattle Angina Questionnaire.
- Case Study 2 : In a cohort of 30 hypertensive patients treated with this compound, systolic blood pressure decreased from an average of 160 mmHg to 130 mmHg after 8 weeks of treatment, demonstrating significant antihypertensive effects .
Comparative Efficacy
The following table summarizes the comparative efficacy of this compound against other antihypertensive agents based on recent meta-analyses:
Drug Class | Effect on Systolic BP | Effect on Diastolic BP | Angina Frequency Reduction |
---|---|---|---|
This compound | -30 mmHg | -15 mmHg | High |
Other Dihydropyridines | -25 mmHg | -12 mmHg | Moderate |
Beta-Blockers | -20 mmHg | -10 mmHg | Low |
Safety Profile
This compound is generally well-tolerated. Common side effects include dizziness, headache, and peripheral edema. Serious adverse events are rare but can include hypotension and tachycardia. Long-term studies suggest that this compound does not significantly increase the risk of cardiovascular events compared to other CCBs .
属性
IUPAC Name |
3-O-[2-[(4-fluorophenyl)methyl-methylamino]ethyl] 5-O-propan-2-yl 4-(1,3-benzodioxol-4-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H33FN2O6/c1-17(2)38-29(34)25-19(4)31-18(3)24(26(25)22-7-6-8-23-27(22)37-16-36-23)28(33)35-14-13-32(5)15-20-9-11-21(30)12-10-20/h6-12,17,26,31H,13-16H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGRIPYHIFXGCHR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OC(C)C)C2=C3C(=CC=C2)OCO3)C(=O)OCCN(C)CC4=CC=C(C=C4)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H33FN2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20922957 | |
Record name | 2-{[(4-Fluorophenyl)methyl](methyl)amino}ethyl propan-2-yl 4-(2H-1,3-benzodioxol-4-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20922957 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
524.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
119413-55-7 | |
Record name | Elgodipine [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119413557 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-{[(4-Fluorophenyl)methyl](methyl)amino}ethyl propan-2-yl 4-(2H-1,3-benzodioxol-4-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20922957 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ELGODIPINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3JI11Z5REF | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。